Tetradecane

Descripción

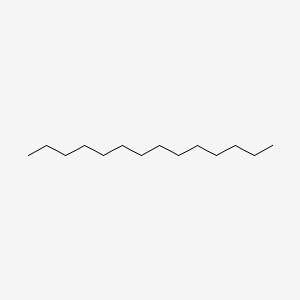

Tetradecane is a straight chain alkane consisting of 14 carbon atoms. It has a role as a plant metabolite and a volatile oil component.

Tetradecane has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027267, DTXSID101022622 | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-59-4, 74664-93-0, 90622-46-1 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42.6 °F (NTP, 1992), 5.87 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to the Chemical and Physical Properties of n-Tetradecane

Introduction

n-Tetradecane (C₁₄H₃₀) is a straight-chain saturated hydrocarbon belonging to the alkane series.[1][2][3] This colorless, oily liquid is a constituent of crude oil and has found diverse applications across various scientific and industrial fields.[3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of n-tetradecane's chemical and physical properties is paramount. Its well-defined characteristics make it a valuable tool as a solvent, a standard for chromatographic analysis, and increasingly, as a phase change material (PCM) for thermal energy storage and management in sensitive applications, such as the transport of medical products.[4][5][6] This guide provides a comprehensive overview of the core chemical and physical properties of n-tetradecane, supported by experimental insights and methodologies.

Chemical Identity and Molecular Structure

n-Tetradecane is an acyclic alkane, meaning it consists of a linear chain of carbon atoms connected by single bonds, with hydrogen atoms saturating the remaining valencies.[1][7] Its non-polar nature, a direct consequence of the minimal electronegativity difference between its carbon and hydrogen atoms and its symmetrical structure, governs much of its physical behavior, particularly its solubility and intermolecular interactions.[8][9]

| Identifier | Value | Source |

| IUPAC Name | Tetradecane | [1][10][11] |

| Synonyms | n-Tetradecane, Paraffin C14 | [1][4] |

| CAS Number | 629-59-4 | [11][12][13] |

| Molecular Formula | C₁₄H₃₀ | [1][11][12] |

| Molecular Weight | 198.39 g/mol | [10][12][14] |

| SMILES | CCCCCCCCCCCCCC | [10][15] |

| InChI Key | BGHCVCJVXZWKCC-UHFFFAOYSA-N | [1][10][15] |

Molecular Geometry

Each carbon atom in the n-tetradecane chain is sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[7] The C-C single bonds allow for free rotation, leading to a multitude of possible conformations in the liquid and gaseous states.

Caption: Ball-and-stick representation of the n-tetradecane carbon backbone.

Spectroscopic and Spectrometric Data

Spectroscopic data is essential for the unequivocal identification and purity assessment of n-tetradecane.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum of n-tetradecane, two main signals are observed. A triplet around 0.88 ppm corresponds to the six protons of the two terminal methyl (CH₃) groups, and a broad multiplet around 1.26 ppm corresponds to the 24 protons of the twelve methylene (CH₂) groups in the chain.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the different carbon environments within the long chain.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of n-tetradecane shows a molecular ion peak (M⁺) at m/z 198, corresponding to its molecular weight.[16] The spectrum is also characterized by a series of fragment ions at intervals of 14 amu (corresponding to CH₂ units), which is typical for long-chain alkanes.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum of n-tetradecane is characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorption bands in other regions confirms the lack of functional groups.

Physical and Thermodynamic Properties

The physical properties of n-tetradecane are a direct consequence of the weak van der Waals forces (specifically, London dispersion forces) between its non-polar molecules.[8][18] As the chain length increases, so does the surface area, leading to stronger intermolecular forces and, consequently, higher melting and boiling points compared to shorter-chain alkanes.[7][8][18]

| Property | Value | Conditions |

| Physical State | Colorless liquid | At 20°C and 1 atm[10][15][19] |

| Melting Point | 5.5 to 6 °C | 1 atm[4][15][19][20][21] |

| Boiling Point | 252 to 254 °C | 1 atm[4][19][20][21] |

| Density | 0.762 to 0.763 g/cm³ | At 20°C[3][4][15][19][20] |

| Flash Point | 100 to 102 °C | Closed cup[15][19] |

| Autoignition Temperature | 202 °C | [4][15] |

| Vapor Pressure | 1 mm Hg | At 76.4 °C[4][20] |

| Dynamic Viscosity | 2.13 mPa·s | At 25 °C[10] |

| Kinematic Viscosity | 3 cSt | At 40 °C[15] |

| Surface Tension | 26.56 mN/m | At 20°C[4] |

| Refractive Index | 1.429 | At 20°C[4][10][20][21] |

| Heat of Vaporization | 71.3 kJ/mol | At 25 °C[10] |

| Heat of Fusion | ~200 kJ/kg | [5] |

| Thermal Conductivity | ~0.2 W/m·K | [5] |

| logP (Octanol-Water Partition Coefficient) | 7.20 | [10] |

Solubility

Consistent with the "like dissolves like" principle, n-tetradecane's non-polar nature dictates its solubility. It is practically insoluble in water (hydrophobic) but readily dissolves in non-polar organic solvents such as hexane, benzene, and other hydrocarbons.[1][3][9][22] This property is crucial for its use as a solvent in organic synthesis and extractions.

Experimental Protocol: Determination of Dynamic Viscosity

The viscosity of n-tetradecane is a critical parameter, especially in applications involving fluid dynamics and heat transfer. Here is a detailed protocol for its determination using a rotational viscometer.

Objective: To accurately measure the dynamic viscosity of n-tetradecane at a specified temperature.

Materials and Equipment:

-

n-Tetradecane (≥99.0% purity)

-

Rotational viscometer (e.g., Brookfield or Anton Paar)

-

Temperature-controlled water bath

-

Calibrated thermometer

-

Appropriate spindle for the viscometer

-

Beakers and cleaning solvents (e.g., heptane, acetone)

Methodology:

-

Instrument Calibration: Ensure the viscometer is calibrated according to the manufacturer's specifications using standard viscosity fluids.

-

Sample Preparation: Place a sufficient volume of n-tetradecane into a clean, dry beaker.

-

Temperature Equilibration: Submerge the beaker in the temperature-controlled water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Spindle Selection: Choose a spindle and rotational speed that will yield a torque reading within the optimal range of the instrument (typically 10-90%). For n-tetradecane at 25°C, a low-viscosity spindle is appropriate.

-

Measurement:

-

Lower the selected spindle into the n-tetradecane until the fluid level reaches the immersion mark on the spindle shaft.

-

Allow the spindle to rotate for a sufficient time to obtain a stable reading.

-

Record the viscosity reading in millipascal-seconds (mPa·s) and the torque percentage.

-

-

Data Acquisition: Take at least three independent readings, ensuring the temperature remains constant.

-

Cleaning: Thoroughly clean the spindle and beaker with appropriate solvents and dry completely before the next measurement or storage.

Self-Validating System: The trustworthiness of this protocol is ensured by the initial calibration with certified standards, the strict control of temperature (a critical variable for viscosity), and the validation of the measurement by ensuring the torque reading is within the instrument's recommended range.

Caption: Experimental workflow for determining the dynamic viscosity of n-tetradecane.

Safety and Handling

While n-tetradecane is generally considered to have low toxicity, proper handling is essential to minimize exposure and ensure laboratory safety.

-

Hazards: n-Tetradecane is a combustible liquid.[15] The primary health hazard is aspiration; if swallowed, it can enter the lungs and may be fatal.[14][15][23] Repeated exposure may cause skin dryness or cracking.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[23][24][25]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[23][24] Avoid contact with skin and eyes.[10][23][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[3][15][23]

-

First Aid:

Applications in Research and Drug Development

n-Tetradecane's well-characterized and stable properties make it a valuable compound in several research and development areas:

-

Phase Change Material (PCM): With a melting point around 5.5-6°C, n-tetradecane is an excellent candidate for cold energy storage applications.[5][6] This is particularly relevant for maintaining the "cold chain" for pharmaceuticals and biological samples that require storage between 2 and 8°C.[5][6]

-

Solvent and Reaction Medium: Its inertness and ability to dissolve non-polar compounds make it a suitable solvent for specific organic reactions and as a component in formulation studies for poorly water-soluble drugs.[3][4]

-

Chromatography Standard: Due to its high purity and defined structure, it is often used as a reference standard in gas chromatography (GC) for the analysis of hydrocarbon mixtures.[4]

-

Model Compound: In combustion and fuel research, n-tetradecane serves as a single-component model compound to simulate the behavior of more complex diesel fuels.[3]

Conclusion

n-Tetradecane is a fundamental organic compound whose properties are well-understood and highly predictable. For professionals in research and drug development, it serves as more than just a simple alkane; it is a versatile tool for thermal management, a reliable analytical standard, and a model system for fundamental studies. A firm grasp of its chemical and physical characteristics, underpinned by safe handling practices, is essential for leveraging its full potential in scientific innovation.

References

-

FooDB. (2010, April 8). Showing Compound N-Tetradecane (FDB004731). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12389, Tetradecane. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tetradecane. Retrieved from [Link]

-

Loba Chemie. (2013, August 12). N-TETRADECANE FOR SYNTHESIS MSDS CAS-No.. [Link]

-

HiMedia Laboratories. (n.d.). n-Tetradecane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetradecane, 629-59-4. Retrieved from [Link]

-

MilliporeSigma. (n.d.). n-Tetradecane for synthesis. Retrieved from [Link]

-

eThermo. (n.d.). n-tetradecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

-

eThermo. (n.d.). tetradecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Tetradecane. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Thermodynamic Properties of n-Tetradecane in Liquid State. [Link]

-

MDPI. (n.d.). Preparation and Thermal Model of Tetradecane/Expanded Graphite and A Spiral Wavy Plate Cold Storage Tank. Retrieved from [Link]

-

Chemical Point. (n.d.). n-Tetradecane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetradecane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetradecane (CAS 629-59-4). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and thermal properties of n-tetradecane phase change microcapsules for cold storage. [Link]

-

MDPI. (n.d.). Preparation of n-Tetradecane Phase Change Microencapsulated Polyurethane Coating and Experiment on Anti-Icing Performance for Wind Turbine Blades. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation and characterization of nano-encapsulated n-tetradecane as phase change material for thermal energy storage. [Link]

-

UNT Digital Library. (2025, October 30). Thermal analysis of n-alkane phase change material mixtures. [Link]

-

National Institute of Standards and Technology. (n.d.). Tetradecane. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from [Link]

-

ChemBK. (2022, October 16). n-Tetradecane. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). (1) Tetradecane; C₁₄H₃₀; [629-59-4] (2) Water; H₂O; [7732-18-5]. [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes. [Link]

-

ACS Publications. (2023, May 19). Densities, Viscosities, and Speeds of Sound of n-Tetradecane and n-Alkylcyclohexane Binary Mixtures within the Temperature Range (288.15–333.15) K. [Link]

-

NMPPDB. (n.d.). n-Tetradecane. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

ACS Publications. (2023, June 13). Densities, Viscosities, and Speeds of Sound of n-Tetradecane and n-Alkylcyclohexane Binary Mixtures within the Temperature Range (288.15–333.15) K. [Link]

-

University of Cambridge. (n.d.). Physical properties of alkanes and their mixtures. [Link]

-

Lumen Learning. (n.d.). 12.6 Physical Properties of Alkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Viscosity and density measurements on liquid n-tetradecane at moderately high pressures. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Tetradecane. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of n-tetradecane with a mass-to-charge state ratio from 0.... [Link]

-

National Institute of Standards and Technology. (n.d.). Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Tetradecane. [Link]

Sources

- 1. Showing Compound N-Tetradecane (FDB004731) - FooDB [foodb.ca]

- 2. n-Tetradecane [himedialabs.com]

- 3. Tetradecane: Properties, Applications, and Safe Handling in Industrial and Research Settings_Chemicalbook [chemicalbook.com]

- 4. Tetradecane | 629-59-4 [chemicalbook.com]

- 5. Preparation and Thermal Model of Tetradecane/Expanded Graphite and A Spiral Wavy Plate Cold Storage Tank [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetradecane [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. n-Tetradecane for synthesis 629-59-4 [sigmaaldrich.com]

- 16. Tetradecane [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 19. chemicalpoint.eu [chemicalpoint.eu]

- 20. chembk.com [chembk.com]

- 21. n-Tetradecane(629-59-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. lobachemie.com [lobachemie.com]

- 24. isotope.com [isotope.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. N-TETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of Tetradecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of n-tetradecane in various organic solvents. As a long-chain alkane, tetradecane (C₁₄H₃₀) serves as a critical component and model compound in numerous applications, from phase-change materials and fuel formulations to a non-polar medium in chemical reactions and drug delivery systems. A thorough understanding of its solubility behavior is paramount for process design, formulation development, and fundamental research. This document synthesizes theoretical principles, presents available quantitative data, details experimental methodologies for solubility determination, and explores predictive models.

Theoretical Framework: The Energetics of Dissolution

The solubility of one substance in another is governed by the fundamental principle of thermodynamics: a spontaneous process is driven by a decrease in the Gibbs free energy of the system (ΔG_mix < 0). This change is a function of both enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing, as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

For a solute to dissolve, the energy penalty of breaking solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Intermolecular Forces at Play:

As a non-polar, saturated hydrocarbon, the primary intermolecular forces exhibited by tetradecane are London dispersion forces . These are weak, transient attractions arising from temporary fluctuations in electron distribution. Consequently, the solubility of tetradecane is dictated by the principle of "like dissolves like".[1]

-

Non-polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, which also primarily exhibit dispersion forces, the interactions between tetradecane and solvent molecules are comparable to the interactions within the pure components. This results in a small enthalpy of mixing (ΔH_mix ≈ 0), and the dissolution is primarily driven by the increase in entropy (ΔS_mix > 0) from the random mixing of the molecules. Therefore, tetradecane is readily soluble in such solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Chloroform): These solvents possess permanent dipoles, leading to stronger dipole-dipole interactions. While chloroform has some capacity to dissolve non-polar compounds, the energy required to disrupt the solvent's intermolecular forces is not fully compensated by the weak dispersion forces formed with tetradecane, leading to more limited solubility compared to non-polar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. The energy required to break these hydrogen bonds is substantial. The weak van der Waals interactions between tetradecane and these polar solvents are insufficient to overcome this energy barrier, resulting in very low solubility or immiscibility.[1]

The Influence of Temperature:

The dissolution of a liquid solute like tetradecane is generally an endothermic process (ΔH_mix > 0), as energy is required to overcome the cohesive forces within the pure components. According to Le Châtelier's principle, for an endothermic process, an increase in temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[1]

Quantitative Solubility Data of Tetradecane

Table 1: Solubility Characteristics of n-Tetradecane in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Non-polar | Miscible in all proportions |

| Toluene | Non-polar (aromatic) | Miscible in all proportions |

| Chloroform | Polar aprotic | Soluble |

| Acetone | Polar aprotic | Sparingly soluble to immiscible |

| Ethanol | Polar protic | Sparingly soluble to immiscible |

| Water | Polar protic | Insoluble[2][3] |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates significant dissolution, while "sparingly soluble" and "immiscible" denote very limited to negligible mixing. The lack of extensive, publicly available quantitative data highlights the need for experimental determination for specific applications.

Experimental Determination of Tetradecane Solubility

For applications requiring precise solubility data, experimental determination is indispensable. Several robust methods can be employed, each with its own advantages and considerations.

Isothermal Equilibrium Method (Shake-Flask) Coupled with Gravimetric or Chromatographic Analysis

This is a classical and highly reliable method for determining the mutual solubility of two liquids. The underlying principle is to allow the two phases to reach equilibrium at a constant temperature, after which the composition of each phase is determined.

Experimental Workflow:

Figure 1: Isothermal Equilibrium Workflow. A schematic representation of the steps involved in determining liquid-liquid solubility.

Detailed Protocol: Gravimetric Analysis

-

Preparation: Prepare a series of mixtures of tetradecane and the solvent of interest in sealed, temperature-controlled vessels. Ensure a range of compositions is covered.

-

Equilibration: Place the vessels in a constant-temperature water bath or incubator with agitation for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the two liquid phases to fully separate while maintaining the constant temperature.

-

Sampling: Carefully withdraw a known mass of each phase using a syringe or pipette.

-

Solvent Evaporation: Place the samples in pre-weighed vials and evaporate the more volatile component under a gentle stream of inert gas or in a vacuum oven at a slightly elevated temperature.

-

Mass Determination: Once the solvent is completely removed, weigh the vials containing the remaining tetradecane.

-

Calculation: The solubility can then be calculated as the mass of tetradecane per mass of solvent.

Self-Validation: The system's attainment of equilibrium can be validated by analyzing samples at different time points (e.g., 24, 36, and 48 hours). Consistent composition values over time indicate that equilibrium has been reached.

Cloud Point Titration Method

The cloud point method is a rapid and efficient technique for determining the temperature at which a solution of a given composition becomes saturated and phase separation begins to occur. This is particularly useful for generating temperature-solubility curves.

Experimental Protocol:

-

Sample Preparation: Prepare a known composition of tetradecane and the solvent in a transparent, sealed vessel.

-

Heating: Heat the mixture while stirring until a single, clear phase is formed.

-

Controlled Cooling: Slowly cool the solution at a controlled rate while continuously monitoring its turbidity.

-

Cloud Point Detection: The temperature at which the solution first becomes cloudy or turbid is the cloud point. This can be detected visually or with an automated optical sensor.

-

Data Collection: Repeat the measurement for various compositions to construct a phase diagram.

Predictive Models for Tetradecane Solubility

In the absence of experimental data, predictive models can provide valuable estimates of solubility. These models are based on the thermodynamic properties of the solute and solvent.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a powerful tool that breaks down the total Hildebrand solubility parameter into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of miscibility.

Figure 2: Hansen Solubility Parameter Components. The total cohesive energy is deconstructed into dispersion, polar, and hydrogen bonding contributions.

Table 2: Hansen Solubility Parameters for Tetradecane and Selected Solvents (in MPa⁰.⁵)

| Substance | δd | δp | δh |

| n-Tetradecane | 16.2 | 0.0 | 0.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Data obtained from Hansen Solubility Parameters in Practice.[4]

The HSP values clearly illustrate why tetradecane is highly soluble in hexane (very similar δd and zero δp and δh) and progressively less soluble in toluene, chloroform, acetone, and ethanol as the polar and hydrogen bonding parameters of the solvents increase.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5] Molecules are broken down into their constituent functional groups, and the interactions between these groups are used to calculate the overall activity coefficient of each component in the mixture. This allows for the prediction of phase equilibria, including liquid-liquid solubility.

The UNIFAC model requires a comprehensive set of group interaction parameters, which are determined by fitting experimental data. For alkane-solvent systems, the relevant interaction parameters between the alkane groups (e.g., -CH₃, -CH₂-) and the functional groups of the solvent (e.g., -OH for alcohols, >C=O for ketones) are crucial. While a detailed exposition of the UNIFAC equations is beyond the scope of this guide, it is a powerful tool available in many chemical process simulation software packages.

Conclusion

The solubility of n-tetradecane in organic solvents is a critical parameter for its effective use in research and industry. Governed by the principle of "like dissolves like," its solubility is highest in non-polar solvents and decreases with increasing solvent polarity. While quantitative experimental data is not always readily available, this guide has provided a theoretical framework, detailed experimental protocols for its determination, and an overview of predictive models like Hansen Solubility Parameters and UNIFAC. For drug development professionals and scientists, a combination of these theoretical and experimental approaches will enable a comprehensive understanding and precise control over the solubility of tetradecane in their specific applications.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

- Abbott, S., Hansen, C. M., & Yamamoto, H. (2013). Hansen Solubility Parameters in Practice. Hansen-Solubility.com.

-

Cloud point extraction: Significance and symbolism. (2025). Retrieved from [Link]

-

Cloud point measurement. (n.d.). Calnesis Laboratory. Retrieved from [Link]

-

Synthetic schlieren. (2024). In Wikipedia. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Solubility of Tetradecane (C14H30). (n.d.). Solubility of Things. Retrieved from [Link]

- Gomis, V., Font, A., & Saquete, M. D. (2014). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. Molecules, 19(12), 20966-20981.

- ASTM D2500-17a, Standard Test Method for Cloud Point of Petroleum Products, ASTM Intern

-

IUPAC-NIST Solubility Database. (n.d.). Tetradecane with Water. Retrieved from [Link]

- Sutton, C., & Calder, J. A. (1974). Solubility of higher-molecular-weight n-paraffins in distilled water and seawater. Environmental Science & Technology, 8(7), 654–657.

-

Titration Experiment- Solubility- Finding Equilibrium Constants. (2020, March 25). [Video]. YouTube. [Link]

-

PubChem. (n.d.). Tetradecane. National Center for Biotechnology Information. Retrieved from [Link]

- Lazzaroni, M. J., et al. (2005). Liquid–Liquid Phase Behavior of Ternary Mixtures: n-Dodecane, n-Hexadecane, and Ethanol.

-

NIST Chemistry WebBook. (n.d.). Tetradecane. National Institute of Standards and Technology. Retrieved from [Link]

- Maczynski, A., et al. (2003). Recommended Liquid–Liquid Equilibrium Data. Part 1. Binary Alkane—Water Systems.

- Goral, M., et al. (2003). Recommended Vapor-Liquid Equilibrium Data. Part 2: Binary Alkanol-Alkane Systems.

-

Carolina Biological Supply Company. (2022, May 5). Titrations: Techniques and Calculations. [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetradecane (CAS 629-59-4). Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Tetradecane; C14H30; [629-59-4] (1) Water; H2O; [7732-18-5] (2) EVALUATOR. Retrieved from [Link]

-

eThermo. (n.d.). n-tetradecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

- IUPAC. (2016). Reference Materials for Phase Equilibrium Studies. 1. Liquid-Liquid Equilibria (IUPAC Technical Report). Pure and Applied Chemistry, 88(4), 427-440.

-

PubChem. (n.d.). Dodecane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tetradecane: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the melting and boiling points of tetradecane (n-tetradecane), a long-chain alkane with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound. We will delve into the theoretical basis for its phase transitions, present standardized experimental protocols for their determination, and discuss the critical factors that influence these properties.

Introduction to Tetradecane

Tetradecane, with the chemical formula C₁₄H₃₀, is a saturated hydrocarbon belonging to the alkane series.[1] It is a colorless, oily liquid at room temperature and is found naturally in crude oil and certain plants.[2][3] Its chemical inertness and well-defined physical properties make it a valuable solvent, a component in fuel studies, and a phase-change material for thermal energy storage.[3][4] An accurate understanding of its melting and boiling points is paramount for its application in these and other fields.

Core Physical Properties of Tetradecane

The melting and boiling points of a substance are fundamental physical properties that define the temperatures at which it transitions between the solid-liquid and liquid-gas phases, respectively. These transitions are dictated by the strength of intermolecular forces, which for nonpolar alkanes like tetradecane are primarily London dispersion forces.[5][6]

Summary of Physical Constants

The table below summarizes the key physical properties of n-tetradecane, with a focus on its melting and boiling points as reported in various authoritative sources.

| Property | Value | Source(s) |

| Melting Point | 5.5 - 6 °C | [2][4][7] |

| 4 - 6 °C (277 - 279 K) | ||

| 5.8 °C | [3][5][8] | |

| Boiling Point | 252 - 254 °C | [2][3][4][8][9][10] |

| 253 - 257 °C (526 - 530 K) | ||

| Molecular Formula | C₁₄H₃₀ | [4][11] |

| Molecular Weight | 198.39 g/mol | [4][8] |

| Density | 0.762 g/mL at 20 °C | [2][4][10] |

| Flash Point | ~100 °C (212 °F) | [4][10] |

Factors Influencing Phase Transitions

The precise melting and boiling points of tetradecane can be influenced by several external and internal factors. Understanding these is crucial for accurate measurements and for predicting the behavior of tetradecane in various applications.

The Effect of Impurities

The presence of impurities typically leads to a depression of the melting point and a broadening of the melting point range .[12][13] Impurities disrupt the regular crystalline lattice of the solid, which means less energy is required to break the intermolecular forces.[12] This phenomenon, known as melting point depression, is a key indicator of sample purity.[14] Conversely, non-volatile impurities will typically elevate the boiling point .[13][15] This is because the presence of a solute lowers the vapor pressure of the solvent, requiring a higher temperature to reach the point where the vapor pressure equals the atmospheric pressure.[15]

Caption: Influence of Impurities on Phase Transitions of Tetradecane.

The Effect of Pressure on Boiling Point

The boiling point of any liquid is dependent on the ambient pressure.[16] If the pressure is increased, the liquid must reach a higher temperature before its vapor pressure equals the external pressure and it begins to boil.[17] Conversely, at reduced pressures, the boiling point of tetradecane will be lower than its normal boiling point at atmospheric pressure. This relationship is fundamental in vacuum distillation processes. The NIST WebBook provides data for the boiling point of tetradecane at reduced pressures, for instance, 395.1 K (122°C) at 0.013 bar.[8]

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of tetradecane requires adherence to established experimental protocols.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Materials:

-

n-Tetradecane sample (solidified)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the tetradecane sample is completely solid. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. The solid should fill the tube to a height of about 2-3 mm.[18]

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface.[18]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[19]

-

For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0°C).[7]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[9]

Materials:

-

n-Tetradecane sample (liquid)

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Assembly:

-

Attach a small test tube containing about 0.5 mL of n-tetradecane to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[9]

-

Place a capillary tube, with the sealed end up, inside the test tube containing the tetradecane.

-

-

Heating:

-

Place the assembly in a Thiele tube filled with mineral oil, ensuring the side arm is also filled.

-

Begin heating the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes even heat distribution through convection currents.

-

-

Observation:

-

As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the tetradecane has exceeded the atmospheric pressure.[9]

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[9]

-

Record the temperature at this exact moment. This is the boiling point of the tetradecane.

-

Standardized Methods for Hydrocarbons

For industrial and regulatory purposes, standardized test methods from organizations like ASTM International are often employed.

-

ASTM D87 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve): This method is suitable for paraffinic waxes and involves observing the temperature plateau as the molten substance cools and crystallizes.[20][21]

-

ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography: This method determines the boiling point distribution of hydrocarbon solvents using capillary gas chromatography, providing an alternative to traditional distillation methods.[22]

Conclusion

The melting and boiling points of tetradecane are critical parameters that govern its behavior and applicability in various scientific and industrial contexts. A thorough understanding of the theoretical principles behind its phase transitions, coupled with the application of precise experimental techniques, is essential for obtaining reliable and reproducible data. Researchers and professionals must also consider the significant impact of impurities and pressure on these properties to ensure the successful implementation of tetradecane in their work.

References

- Tetradecane - Grokipedia. (n.d.).

- ASTM D5399 Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. (2023). ASTM International.

- Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. (n.d.). ASTM International.

- Tetradecane CAS#: 629-59-4 - ChemicalBook. (n.d.).

- TETRADECANE - Ataman Kimya. (n.d.).

- Tetradecane - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Melting point determination. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts.

- Experiment (1) Determination of Melting Points. (2021).

- Tetradecane at a pressure of 2666 Pa: Typical behavior for pressure oscillation as a function of temperature during the experimental assays. (n.d.). ResearchGate.

- Showing Compound N-Tetradecane (FDB004731) - FooDB. (n.d.).

- CAS 629-59-4 Tetradecane - Alfa Chemistry. (n.d.).

- n-Tetradecane - CHEMICAL POINT. (n.d.).

- Video: Boiling Points - Concept. (2020). JoVE.

- How do impurities affect the melting point of a substance? - TutorChase. (n.d.).

- Boiling Point of Alkanes and Alkenes - From Graph Eccentricity. (n.d.). RJPT.

- What are the effects of impurities on the melting point and boiling point? (n.d.). Study.com.

- A new model for predicting boiling points of alkanes. (n.d.). National Institutes of Health.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

- Chemical Properties of Tetradecane (CAS 629-59-4) - Cheméo. (n.d.).

- Melting Points of Alkanes - YouTube. (2023).

- D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). (2025). ASTM International.

- ASTM D87-07 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). (n.d.).

- Academic English. (n.d.). University of Crete.

- Effect of impurities on melting and boiling points. (2021). Chemistry Stack Exchange.

- What is the application of the effect of impurity on the melting point of a substance? (2024). Quora.

- Tetradecane - Wikipedia. (n.d.).

- Astm D87 | PDF | Melting Point | Thermometer - Scribd. (n.d.).

- The Effects of Pressure on Boiling Point Temperatures - Duratherm Fluids. (n.d.).

Sources

- 1. intertekinform.com [intertekinform.com]

- 2. matestlabs.com [matestlabs.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. store.astm.org [store.astm.org]

- 5. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Tetradecane [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.astm.org [store.astm.org]

- 11. Tetradecane - Wikipedia [en.wikipedia.org]

- 12. tutorchase.com [tutorchase.com]

- 13. opencourses.uoc.gr [opencourses.uoc.gr]

- 14. quora.com [quora.com]

- 15. homework.study.com [homework.study.com]

- 16. rjptonline.org [rjptonline.org]

- 17. durathermfluids.com [durathermfluids.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. store.astm.org [store.astm.org]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Vapor Pressure of n-Tetradecane at Different Temperatures

Abstract

This technical guide provides a comprehensive overview of the vapor pressure of n-tetradecane, a long-chain alkane of significant interest in various industrial and research applications, including its use as a solvent, a phase-change material, and in the formulation of fuels and lubricants. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of n-tetradecane. The guide delves into the theoretical underpinnings of vapor pressure, presents critically evaluated experimental data, details robust methodologies for its measurement, and describes the mathematical models used for its prediction. By integrating theoretical principles with practical experimental guidance, this whitepaper aims to serve as an essential resource for the scientific community.

Introduction: The Significance of Vapor Pressure in Scientific Applications

Vapor pressure is a fundamental thermodynamic property of a substance, defined as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. For a pure substance like n-tetradecane (C₁₄H₃₀), this property is a critical determinant of its behavior in various physical and chemical processes.

A thorough understanding of the vapor pressure of n-tetradecane is paramount in applications such as:

-

Distillation and Separation Processes: The design and optimization of distillation columns for the purification of n-tetradecane or its separation from complex mixtures rely heavily on accurate vapor pressure data.

-

Safety and Handling: The volatility of a substance, which is directly related to its vapor pressure, is a key factor in assessing fire and explosion hazards.

-

Environmental Fate and Transport: The vapor pressure of n-tetradecane influences its partitioning between the atmosphere, soil, and water, which is crucial for environmental risk assessment.[1]

-

Formulation of Complex Fluids: In the development of products such as fuels, lubricants, and specialty chemicals, the vapor pressure of individual components like n-tetradecane dictates the overall volatility and performance of the final product.

This guide provides a detailed exploration of the vapor pressure of n-tetradecane as a function of temperature, offering both a theoretical framework and practical insights for its accurate determination and application.

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation.[2][3] This equation is a cornerstone of physical chemistry and provides a quantitative understanding of phase transitions. The differential form of the Clausius-Clapeyron equation is given by:

Where:

-

dP/dT is the slope of the vapor pressure curve.

-

ΔH_vap is the molar enthalpy of vaporization.[4]

-

T is the absolute temperature.

-

ΔV_vap is the change in molar volume from liquid to vapor.

For many liquids at temperatures well below their critical point, the volume of the liquid phase is negligible compared to the volume of the vapor phase, and the vapor can be approximated as an ideal gas. Under these assumptions, the integrated form of the Clausius-Clapeyron equation is:

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.[3]

-

R is the ideal gas constant (8.314 J/(mol·K)).[2]

This equation is invaluable for predicting the vapor pressure at a given temperature if the enthalpy of vaporization and the vapor pressure at another temperature are known.[3][5][6]

Vapor Pressure Data of n-Tetradecane

The following table presents the vapor pressure of n-tetradecane at various temperatures. These values have been calculated using the Antoine equation with parameters sourced from the National Institute of Standards and Technology (NIST).[7][8][9]

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 50 | 323.15 | 0.04 | 0.30 |

| 100 | 373.15 | 0.69 | 5.18 |

| 150 | 423.15 | 5.86 | 43.95 |

| 200 | 473.15 | 29.37 | 220.30 |

| 250 | 523.15 | 101.32 | 760.00 |

Note: The normal boiling point of n-tetradecane is approximately 253.5 °C, at which the vapor pressure equals atmospheric pressure (101.325 kPa).

Experimental Determination of Vapor Pressure

The accurate measurement of vapor pressure is crucial for validating theoretical models and for engineering applications. Several experimental techniques can be employed, each with its own advantages and limitations.

Static Method: The Isoteniscope

The static method directly measures the vapor pressure of a substance in a closed system at thermal equilibrium. The isoteniscope is a classic apparatus for this purpose.

Principle: A sample of the liquid is placed in a bulb connected to a U-tube manometer. The system is evacuated to remove air and then heated to the desired temperature. The vapor pressure of the substance is balanced by an inert gas, and the pressure is read from the manometer.

Experimental Protocol:

-

Sample Preparation: A pure sample of n-tetradecane is introduced into the isoteniscope bulb.

-

Degassing: The sample is frozen using a cryogen (e.g., liquid nitrogen), and the apparatus is evacuated to remove any dissolved gases. This freeze-pump-thaw cycle is repeated several times to ensure complete degassing.

-

Heating and Equilibration: The isoteniscope is placed in a constant-temperature bath set to the desired temperature. The system is allowed to reach thermal equilibrium, at which point the liquid and vapor phases are in equilibrium.

-

Pressure Measurement: The pressure of the inert gas required to equalize the levels in the U-tube manometer is recorded as the vapor pressure of the sample at that temperature.

Dynamic Method: The Transpiration (Gas Saturation) Method

The dynamic, or transpiration, method involves passing a known volume of an inert gas through or over a sample of the liquid at a constant temperature and pressure.[10]

Principle: The inert gas becomes saturated with the vapor of the substance. The mass of the substance transported by the gas is determined, and from this, the partial pressure of the substance (i.e., its vapor pressure) can be calculated using the ideal gas law.[10]

Experimental Protocol:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through a thermostatted saturator containing the n-tetradecane sample.[10]

-

Saturation: The flow rate of the carrier gas is controlled to be slow enough to ensure that the gas stream becomes fully saturated with n-tetradecane vapor.

-

Trapping and Quantification: The vapor-saturated gas stream is then passed through a cold trap or an adsorbent tube to capture the n-tetradecane. The amount of condensed or adsorbed n-tetradecane is determined gravimetrically or by a suitable analytical technique like gas chromatography.[10]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the mass of the collected sample, the volume of the carrier gas, and the temperature of saturation.

Headspace Gas Chromatography (HS-GC)

Headspace gas chromatography is a powerful technique for determining the vapor pressure of volatile components in a liquid or solid matrix.[11]

Principle: A sample of n-tetradecane is placed in a sealed vial and heated to a specific temperature, allowing the vapor to equilibrate with the liquid phase in the headspace. A sample of the headspace gas is then injected into a gas chromatograph for analysis. The vapor pressure can be determined by calibrating the instrument with standards of known vapor pressure.

Experimental Protocol:

-

Sample Preparation: A precise amount of n-tetradecane is placed into a series of headspace vials.[11]

-

Equilibration: The vials are sealed and placed in a thermostatted autosampler, where they are heated to the desired temperature for a set period to allow for equilibrium to be reached between the liquid and vapor phases.[11]

-

Headspace Sampling and Injection: A heated, gas-tight syringe automatically samples a fixed volume of the headspace gas and injects it into the gas chromatograph.

-

Chromatographic Analysis: The n-tetradecane in the vapor phase is separated from any other components and detected.

-

Quantification and Vapor Pressure Determination: The peak area of the n-tetradecane is proportional to its concentration in the headspace. By using a calibration curve generated from standards with known vapor pressures, the vapor pressure of the n-tetradecane at the given temperature can be determined.

Mathematical Modeling: The Antoine Equation

While the Clausius-Clapeyron equation provides a solid theoretical foundation, empirical models are often used for more accurate and convenient representation of vapor pressure data over a range of temperatures. The most widely used of these is the Antoine equation.[12]

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure substances:[8][9]

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are empirical constants specific to the substance.

For n-tetradecane, the Antoine constants provided by NIST are as follows:[8][9]

-

A = 4.13735

-

B = 1739.623

-

C = -105.616

These constants are valid for a temperature range of 428.01 K to 527.31 K, with the temperature in Kelvin and the resulting vapor pressure in bar.[8][9]

Visualizing the Relationship: Phase Behavior of n-Tetradecane

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the phase of n-tetradecane.

Caption: Phase transitions and a generalized workflow for vapor pressure measurement.

This flowchart visually represents the equilibrium between the different phases of n-tetradecane and the basic steps involved in its vapor pressure determination.

Conclusion